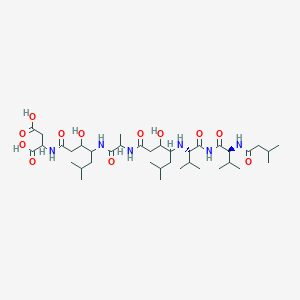

Pepstatyl, aspartic acid-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pepstatyl, aspartic acid- is a compound known for its role as an inhibitor of aspartic proteases. It is a hexa-peptide containing the unusual amino acid statine, which is crucial for its inhibitory activity. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pepstatyl, aspartic acid- is typically synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of isovaleryl, valine, and statine residues in a specific sequence. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Pepstatyl, aspartic acid- involves microbial fermentation processes. Actinomyces species are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Pepstatyl, aspartic acid- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its inhibitory activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Pepstatyl, aspartic acid- with modified functional groups. These derivatives can exhibit different levels of inhibitory activity against aspartic proteases .

Applications De Recherche Scientifique

Pepstatyl, aspartic acid- has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the mechanisms of aspartic proteases and to develop new inhibitors.

Biology: The compound is used to investigate the role of aspartic proteases in various biological processes, including protein degradation and cell signaling.

Medicine: Pepstatyl, aspartic acid- is explored for its potential therapeutic applications in treating diseases related to excessive protease activity, such as cancer and osteoporosis.

Industry: The compound is used in the development of protease inhibitor cocktails for various industrial applications, including food preservation and pharmaceuticals

Mécanisme D'action

Pepstatyl, aspartic acid- exerts its effects by forming a 1:1 complex with aspartic proteases, such as pepsin, renin, and cathepsin D. This complex formation inhibits the proteolytic activity of these enzymes. The compound specifically binds to the active site of the protease, preventing substrate access and subsequent cleavage. The inhibition mechanism involves interactions with key amino acid residues within the active site, leading to a conformational change that inactivates the enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pepstatin A: Another potent inhibitor of aspartic proteases, with a similar structure and mechanism of action.

Bestatin: An inhibitor of aminopeptidases, used in combination with Pepstatyl, aspartic acid- in protease inhibitor cocktails.

E-64: A cysteine protease inhibitor, often used alongside Pepstatyl, aspartic acid- in research and industrial applications

Uniqueness

Pepstatyl, aspartic acid- is unique due to its high specificity and potency against aspartic proteases. Its ability to form stable complexes with these enzymes makes it a valuable tool in both research and therapeutic contexts. Unlike other inhibitors, Pepstatyl, aspartic acid- does not inhibit thiol proteases, neutral proteases, or serine proteases, highlighting its selectivity .

Propriétés

Numéro CAS |

70706-88-6 |

|---|---|

Formule moléculaire |

C38H68N6O12 |

Poids moléculaire |

801.0 g/mol |

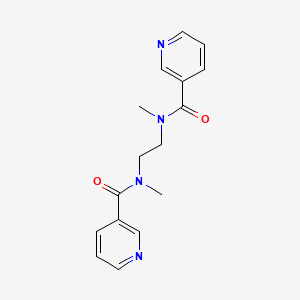

Nom IUPAC |

2-[[3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H68N6O12/c1-18(2)12-24(41-33(21(7)8)36(53)44-37(54)34(22(9)10)43-29(47)14-20(5)6)27(45)16-30(48)39-23(11)35(52)42-25(13-19(3)4)28(46)17-31(49)40-26(38(55)56)15-32(50)51/h18-28,33-34,41,45-46H,12-17H2,1-11H3,(H,39,48)(H,40,49)(H,42,52)(H,43,47)(H,50,51)(H,55,56)(H,44,53,54)/t23?,24?,25?,26?,27?,28?,33-,34-/m0/s1 |

Clé InChI |

BXQFWDAZXXZDKF-FNDBUPKUSA-N |

SMILES isomérique |

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C |

SMILES canonique |

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)